molecular formula C19H19FN2O3 B6063644 N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide

Cat. No. B6063644
M. Wt: 342.4 g/mol
InChI Key: UJAQOEUBEYCOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide, also known as FLB 457, is a chemical compound that belongs to the benzamide class of antipsychotic drugs. It is a potent and selective dopamine D2 receptor antagonist, which has been extensively studied for its therapeutic potential in the treatment of schizophrenia and other psychiatric disorders.

Mechanism of Action

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457 acts as a competitive antagonist at dopamine D2 receptors, blocking the binding of dopamine to these receptors. This leads to a decrease in dopamine neurotransmission in the brain, which is believed to be the mechanism of action underlying its therapeutic effects in the treatment of schizophrenia. This compound 457 has also been shown to have a high affinity for serotonin 5-HT2A receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound 457 has been shown to have a number of biochemical and physiological effects in animal and human studies. It has been shown to decrease the release of dopamine in the striatum, which is believed to be the primary site of action for antipsychotic drugs. This compound 457 has also been shown to decrease the activity of the mesolimbic dopamine system, which is implicated in the reward pathway of the brain. In addition, this compound 457 has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457 has several advantages for use in lab experiments. It is a highly selective dopamine D2 receptor antagonist, which allows for the study of the specific effects of dopamine blockade on various physiological and behavioral measures. This compound 457 has also been shown to have a low affinity for other neurotransmitter receptors, which reduces the risk of off-target effects. However, this compound 457 has some limitations for use in lab experiments. It has a relatively short half-life in the body, which requires frequent dosing to maintain therapeutic levels. In addition, this compound 457 has been shown to have some metabolic instability, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of this compound 457 in combination with other antipsychotic drugs, which may have synergistic effects on dopamine neurotransmission. Finally, there is interest in the use of this compound 457 in the treatment of other psychiatric disorders, such as bipolar disorder and depression, which may also involve dysregulation of dopamine neurotransmission.

Synthesis Methods

The synthesis of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457 involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-fluorobenzyl)pyrrolidine-3-carboxamide in the presence of triethylamine to yield the final product. The synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457 has been extensively studied for its therapeutic potential in the treatment of schizophrenia and other psychiatric disorders. It has been shown to have a high affinity and selectivity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. This compound 457 has also been studied for its potential use in the treatment of drug addiction, as dopamine receptors are involved in the reward pathway of the brain.

properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-5-3-2-4-16(17)19(24)21-15-10-18(23)22(12-15)11-13-6-8-14(20)9-7-13/h2-9,15H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAQOEUBEYCOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.